molecular formula C23H28N4O3S B6494341 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide CAS No. 886904-95-6

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide

Cat. No.: B6494341
CAS No.: 886904-95-6
M. Wt: 440.6 g/mol
InChI Key: IOQJKZWLGGYPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is a sulfonamide derivative featuring a benzodiazolyl (benzimidazole) moiety, a piperidinyl-sulfonyl linker, and a pentanamide side chain. This compound is structurally distinct due to its hybrid architecture, combining heterocyclic, sulfonamide, and aliphatic amide functionalities.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-2-3-8-22(28)24-18-9-11-19(12-10-18)31(29,30)27-15-13-17(14-16-27)23-25-20-6-4-5-7-21(20)26-23/h4-7,9-12,17H,2-3,8,13-16H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQJKZWLGGYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and ability to interact with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamides, benzimidazole derivatives, and piperidine/piperazine-containing analogs from the evidence. Key differences in substituents, pharmacological activity, and physicochemical properties are highlighted.

Structural Analogues with Sulfonamide Linkers
Compound Name Key Structural Features Biological Activity Reference
N4-Valeroylsulfamerazine (21) Pentanamide + sulfonamide + pyrimidinyl Antitubercular
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pentanamide Pentanamide + methylsulfonyl-piperazine Unknown (structural analog)
Target Compound Pentanamide + benzodiazolyl-piperidinyl-sulfonyl Hypothetical antifungal/antimicrobial

Key Observations :

  • The target compound’s benzodiazolyl-piperidinyl-sulfonyl group distinguishes it from simpler sulfonamides like N4-Valeroylsulfamerazine (21), which lacks heterocyclic motifs.
Benzimidazole-Containing Derivatives
Compound Name Substituents Activity Reference
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Diphenylpropanamide + benzimidazolyl Unknown (structural analog)
N-(4-(3-phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzamides Triazole + benzamide Antifungal (85–90% inhibition)

Key Observations :

  • Benzimidazole derivatives (e.g., ) often exhibit antimicrobial activity due to their planar aromatic systems, which intercalate into microbial DNA or inhibit enzymes like carbonic anhydrase .
  • The target compound’s sulfonamide linker and pentanamide chain may improve solubility compared to diphenylpropanamide analogs , while the benzodiazolyl group could enhance binding to fungal targets, as seen in triazole-containing antifungals .
Piperidine/Piperazine-Based Sulfonamides
Compound Name Arylpiperazine/Piperidine Substituent Activity Reference
5-(4-(2-Trifluoromethoxyphenyl)piperazin-1-yl)-N-quinolinyl-pentanamide (11a) Trifluoromethoxyphenyl + quinolinyl Dopamine receptor modulation
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-quinolin-3-yl-pentanamide (10f) Cyanophenyl + quinolinyl Unknown (CNS-targeted design)

Key Observations :

  • Piperazine/piperidine sulfonamides are frequently designed for CNS targets (e.g., dopamine receptors) due to their blood-brain barrier permeability .
  • The target compound’s benzodiazolyl group may redirect its activity toward peripheral targets (e.g., microbial enzymes) compared to CNS-focused analogs like 11a or 10f .

Physicochemical and Pharmacological Data

Physicochemical Properties
  • Molecular Weight : Estimated ~450–500 g/mol (based on benzodiazolyl-sulfonamide analogs ).
  • Solubility : Higher than diphenylpropanamide derivatives (due to polar sulfonamide and pentanamide groups) but lower than methylsulfonyl-piperazine analogs .
  • Synthetic Yield : Analogous compounds (e.g., ) report yields of 60–80%, suggesting feasible scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.